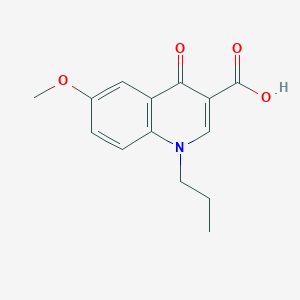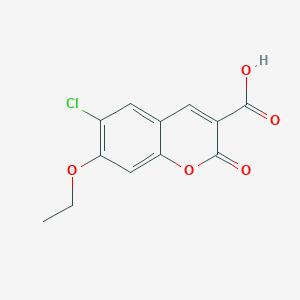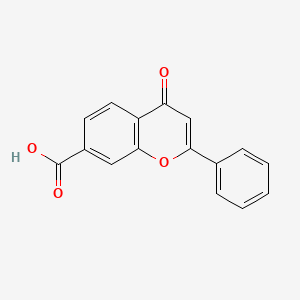
6-Methoxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid is a heterocyclic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a methoxy group at the 6th position, a propyl group at the 1st position, and a carboxylic acid group at the 3rd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable quinoline derivative.
Methoxylation: Introduction of the methoxy group at the 6th position using methanol and a suitable catalyst.
Propylation: Addition of the propyl group at the 1st position through alkylation reactions.
Oxidation: Oxidation of the quinoline ring to introduce the oxo group at the 4th position.
Carboxylation: Introduction of the carboxylic acid group at the 3rd position using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of the oxo group to a hydroxyl group.
Substitution: Substitution of the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of 6-hydroxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid.
Reduction: Formation of 6-methoxy-4-hydroxy-1-propyl-1,4-dihydroquinoline-3-carboxylic acid.
Substitution: Formation of various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
6-Methoxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Methoxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Known for its analgesic properties.
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Used as an intermediate in the synthesis of ciprofloxacin.
Moxifloxacin Related Compound F: A derivative of moxifloxacin with similar structural features.
Uniqueness
6-Methoxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H15NO4 |
|---|---|
Peso molecular |
261.27 g/mol |
Nombre IUPAC |
6-methoxy-4-oxo-1-propylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C14H15NO4/c1-3-6-15-8-11(14(17)18)13(16)10-7-9(19-2)4-5-12(10)15/h4-5,7-8H,3,6H2,1-2H3,(H,17,18) |
Clave InChI |
IMPBCITYUOSPSF-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]quinolin-7-yl)oxy]acetic acid](/img/structure/B11855480.png)






![7-Bromo-2-ethyl-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11855528.png)

![2-[(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]benzaldehyde](/img/structure/B11855538.png)
![5-Amino-1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11855563.png)


